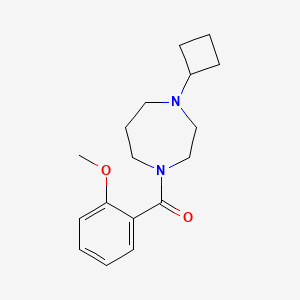

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone, also known as CDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. The compound has been synthesized using various methods and has shown promising results in scientific studies.

科学的研究の応用

Synthesis and Scale-Up Processes

The compound (4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone has been a focus in the development of scalable syntheses for H3 receptor antagonists, demonstrating its relevance in medicinal chemistry. The first, second, and third generation processes were developed, highlighting a shift towards cost reduction and efficiency in synthesis. Notably, the third generation synthesis introduced a key improvement with the use of lithium alkoxide for Lewis base catalysis, showcasing innovation in chemical synthesis strategies (Pippel et al., 2011).

Anticancer Potential

Research into related compounds, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has revealed significant anticancer properties. These studies have demonstrated the compound's ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in human leukemia cells. This points towards a potential therapeutic use for cancer treatment, emphasizing the importance of structural analogs in drug discovery (Magalhães et al., 2013).

PET Imaging Agent Synthesis

The synthesis of [11C]HG-10-102-01, a potential PET imaging agent for Parkinson's disease, involved a compound structurally similar to this compound. This highlights the role of such compounds in the development of diagnostic tools for neurodegenerative diseases, contributing to our understanding and ability to monitor these conditions (Wang et al., 2017).

作用機序

- The primary target of jnj-39220675 is the histamine H3 receptor (HRH3) . This receptor is part of the histaminergic system and plays a crucial role in modulating neurotransmitter release, particularly in the central nervous system.

- Jnj-39220675 acts as a histamine H3 receptor antagonist . By binding to the HRH3 receptor, it inhibits the normal function of this receptor.

Target of Action

Mode of Action

特性

IUPAC Name |

(4-cyclobutyl-1,4-diazepan-1-yl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-21-16-9-3-2-8-15(16)17(20)19-11-5-10-18(12-13-19)14-6-4-7-14/h2-3,8-9,14H,4-7,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGKTAFFDHKDKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2413003.png)

![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2413009.png)

![2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413010.png)

![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2413020.png)

![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)